molecular formula C26H23N5 B289462 N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine

N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine

货号 B289462
分子量: 405.5 g/mol
InChI 键: FUPFFFYXAFUVHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine, commonly known as AIM-100, is a small molecule inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2005 by researchers at the University of Texas. Since then, it has been extensively studied for its potential use in cancer therapy and other diseases.

作用机制

AIM-100 works by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival and proliferation. PKB/Akt is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting PKB/Akt, AIM-100 can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and physiological effects:
AIM-100 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

实验室实验的优点和局限性

AIM-100 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a well-established tool for studying PKB/Akt signaling. However, there are also limitations to using AIM-100 in lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, its efficacy can vary depending on the type of cancer cell line or disease model being studied.

未来方向

There are several future directions for research on AIM-100. One area of interest is developing more potent and selective inhibitors of PKB/Akt. Another area of interest is investigating the potential use of AIM-100 in combination with other cancer therapies, such as immunotherapy. Additionally, there is interest in investigating the role of PKB/Akt signaling in other diseases, such as neurodegenerative disorders and cardiovascular disease. Overall, AIM-100 has the potential to be a valuable tool for studying PKB/Akt signaling and developing new cancer therapies.

合成方法

AIM-100 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-pyridinecarboxaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form the intermediate compound. This intermediate is then reacted with aniline and 4-chlorobenzaldehyde to form the final product, AIM-100.

科学研究应用

AIM-100 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. AIM-100 has also been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders.

属性

分子式

C26H23N5

分子量

405.5 g/mol

IUPAC 名称

3-methyl-N-phenyl-5-(phenyliminomethyl)-1-pyridin-2-yl-6,7-dihydroindazol-4-amine

InChI

InChI=1S/C26H23N5/c1-19-25-23(31(30-19)24-14-8-9-17-27-24)16-15-20(18-28-21-10-4-2-5-11-21)26(25)29-22-12-6-3-7-13-22/h2-14,17-18,29H,15-16H2,1H3

InChI 键

FUPFFFYXAFUVHU-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5

规范 SMILES

CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。